molecular formula C11H16N2O4S2 B5887370 1-(methylsulfonyl)-4-(phenylsulfonyl)piperazine

1-(methylsulfonyl)-4-(phenylsulfonyl)piperazine

Cat. No. B5887370
M. Wt: 304.4 g/mol
InChI Key: FSPWOGZQRNEIQD-UHFFFAOYSA-N
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Description

1-(Methylsulfonyl)-4-(phenylsulfonyl)piperazine, also known as MPS, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. MPS is a piperazine derivative that contains two sulfone groups, making it a highly polar and water-soluble compound.

Scientific Research Applications

Analytical Method Development

  • A method using automated pre-column chemical derivatization and high-performance liquid chromatography (HPLC) with fluorescence detection was developed for determining a compound related to 1-(methylsulfonyl)-4-(phenylsulfonyl)piperazine in human plasma. This method is significant for its sensitivity and selectivity in bioanalytical contexts (Kline, Kusma, & Matuszewski, 1999).

Synthesis and Evaluation for Cognitive Disorders

Pharmacokinetics and Drug Metabolism

Antipsychotic Potential

  • Certain (piperazin-1-yl-phenyl)-arylsulfonamides, closely related to 1-(methylsulfonyl)-4-(phenylsulfonyl)piperazine, have been synthesized and identified for their high affinity towards serotonin receptors, indicating their potential as atypical antipsychotic agents (Park, Kim, Park, Choi, & Seong, 2010).

Antibacterial Activities

  • Piperazine derivatives, including those with structural similarities to 1-(methylsulfonyl)-4-(phenylsulfonyl)piperazine, have been synthesized and demonstrated to exhibit antibacterial activities, indicating their potential in antibacterial drug development (Qi, 2014).

Antagonists for Adenosine Receptors

Crystallography and Molecular Structure

Antibacterial Agents

  • The development and antibacterial activity of pyrido(2,3-d)pyrimidine antibacterial agents, incorporating piperazine derivatives, exemplify the use of these compounds in addressing bacterial infections (Matsumoto & Minami, 1975).

properties

IUPAC Name

1-(benzenesulfonyl)-4-methylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4S2/c1-18(14,15)12-7-9-13(10-8-12)19(16,17)11-5-3-2-4-6-11/h2-6H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSPWOGZQRNEIQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Methylsulfonyl)-4-(phenylsulfonyl)piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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